2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Description
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Properties
IUPAC Name |
2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O2/c24-23(25,26)18-4-3-6-19(13-18)29-22(30)17(14-27)12-16-7-9-21(10-8-16)31-15-20-5-1-2-11-28-20/h1-13H,15H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHVSWFHAANHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Similar compounds have been involved in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds. The compound may interact with its targets through similar mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been involved in various biochemical reactions, including suzuki–miyaura coupling and protodeboronation. These reactions can affect various biochemical pathways and their downstream effects.
Biochemical Analysis
Biochemical Properties
, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Cellular Effects
Compounds with similar structures have shown to have effects on various types of cells and cellular processes.
Temporal Effects in Laboratory Settings
Similar compounds have been used in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions.
Biological Activity
2-Cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of molecules that exhibit various therapeutic effects, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
The molecular formula for this compound is , with a molecular weight of 423.4 g/mol. Its structure features a cyano group, a methoxy-substituted phenyl, and a trifluoromethyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H16F3N3O2 |
| Molecular Weight | 423.4 g/mol |
| CAS Number | 2307511-92-6 |
Anti-inflammatory Activity
Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives containing pyridine and methoxy groups have shown inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
Table 1: Inhibitory Activity Against COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that the structural features of the compound may contribute to its ability to inhibit COX enzymes effectively.
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For example, studies on related derivatives have demonstrated their ability to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Apoptosis Induction
In vitro studies have shown that certain analogs can significantly increase apoptosis in human cancer cell lines when treated with concentrations as low as . The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the phenyl or pyridine rings can enhance potency and selectivity towards targeted biological pathways.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy group at position X | Increased anti-inflammatory activity |
| Trifluoromethyl group | Enhanced binding affinity |
| Cyano group | Improved cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
